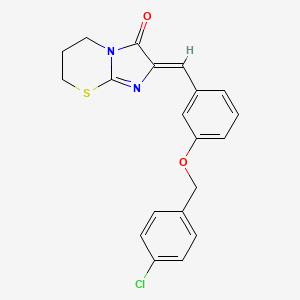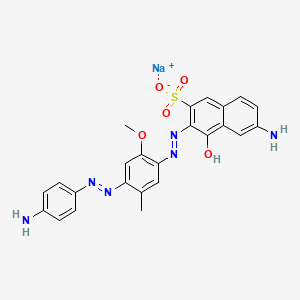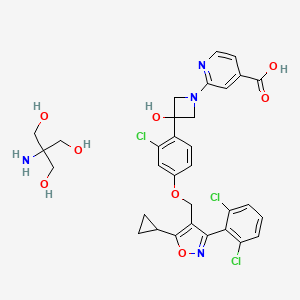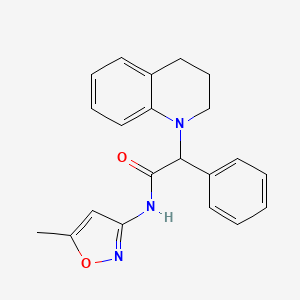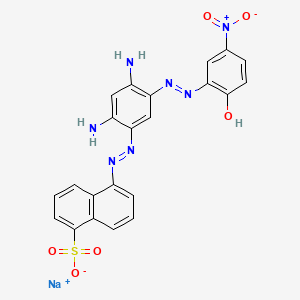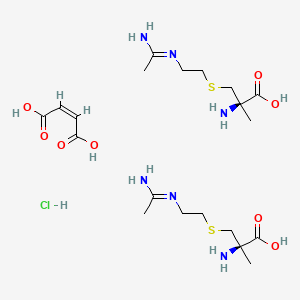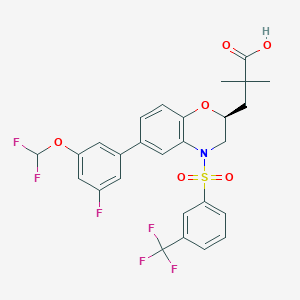
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COG-1410 is a apolipoprotein E (apoE) peptide mimetic containing the amino acid sequence of the receptor-binding domain apoE.
Applications De Recherche Scientifique
Peptide Synthesis and Structural Studies
Peptide Synthesis Research : Studies on peptide synthesis have explored the creation of complex peptide chains, which include sequences similar to the one . For instance, Wünsch et al. (1971) describe the synthesis of a hexadecapeptideamide fragment of secretin, a hormone involved in the regulation of the digestive system, demonstrating the process of synthesizing long and complex peptides (Wünsch, Wendlberger, & Thamm, 1971).
Enzymatic Activity Research : Research into peptidases, enzymes that break down peptides, has involved the use of substrates similar to L-Leucinamide. Gossrau (1977) studied the hydrolysis of various L-amino acid naphthylamides, showing how these substrates help understand enzyme behavior in the body (Gossrau, 1977).
Vasoactive Intestinal Peptide Research : Research by Bodanszky et al. (1974) in synthesizing analogs of vasoactive intestinal peptides (VIP) involved creating complex peptide structures, which provide insights into the function and potential therapeutic applications of these peptides (Bodanszky, Lin, & Said, 1974).
Biological and Chemical Interaction Studies
Protease Inhibition Studies : Leupeptin, a protease inhibitor with a similar structure, was studied by Hozumi et al. (1972) for its effects in inhibiting tumorigenesis in mouse skin. This research highlights the potential therapeutic applications of peptide-based compounds in cancer treatment (Hozumi, Ogawa, Sugimura, Takeuchi, & Umezawa, 1972).
Enthalpy of Dilution and Osmotic Coefficients : Blackburn, Lilley, and Walmsley (1982) investigated the energetics of interactions between N-acetyl amino acid amides and peptide amides in aqueous solutions. Their study provides insights into the behavior of these compounds in solution, which is relevant for understanding the properties of complex peptides like L-Leucinamide (Blackburn, Lilley, & Walmsley, 1982).
Aminopeptidase Research : Watson and Lee (1978) isolated aminopeptidases from Histoplasma capsulatum and studied their activity on various amino acid beta-naphthylamides, demonstrating the enzyme's specificity and potential application in understanding fungal biology (Watson & Lee, 1978).
Propriétés
Numéro CAS |
878009-24-6 |
|---|---|
Nom du produit |
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl- |
Formule moléculaire |
C64H121N21O14 |
Poids moléculaire |
1408.8 |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
RPCLHYWMLWFFTE-VKTQGLPSSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
COG-1410; COG 1410; COG1410; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




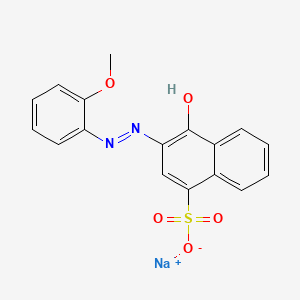
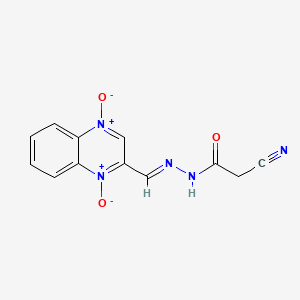
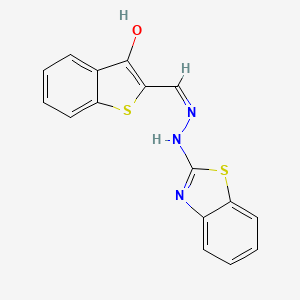
![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)

